molecular formula C19H25N3O4S B2699138 Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate CAS No. 946378-75-2

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate

Cat. No.: B2699138
CAS No.: 946378-75-2
M. Wt: 391.49
InChI Key: ZJAJYIPKVIRPAC-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is a synthetically designed organic compound provided for research and development purposes. Its structure incorporates several pharmacologically significant motifs, including a dimethylamino group, a piperazine ring, and a maleate ester functionality. The dimethylamine (DMA) pharmacophore is a prevalent feature in medicinal chemistry, known for its electron-donating properties and presence in numerous FDA-approved drugs across a spectrum of therapeutic areas . The inclusion of a piperazine ring is of particular interest, as this heterocycle is a common building block in bioactive molecules and is frequently employed to modulate physicochemical properties and receptor binding affinity . Piperazine derivatives have demonstrated a wide range of biological activities in scientific research, and their structural flexibility makes them valuable scaffolds for designing ligands for various biological targets . The specific molecular architecture of this compound, which links these features via a carbonothioyl bridge, suggests its primary research value lies in its potential as a key intermediate or final scaffold in drug discovery efforts. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new ligands for central nervous system (CNS) targets or for investigating angiogenic pathways, given the documented role of related dimethyl phenyl piperazine structures in such research . The maleate ester group offers a handle for further chemical modification, enhancing its utility in combinatorial chemistry and parallel synthesis. This product is intended for laboratory research by qualified professionals. It is For Research Use Only and is not manufactured for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJYIPKVIRPAC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate typically involves the reaction of dimethylamino compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is widely used in scientific research due to its unique properties. It is utilized in:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: For studying biological interactions and mechanisms.

    Medicine: In the development of pharmaceuticals and therapeutic agents.

    Industry: As a component in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it to structurally related piperazine derivatives and maleate-containing analogs.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Potential Applications
Target Compound 4-(Dimethylamino)phenylcarbonothioyl, maleate ester Thiocarbonyl, ester, tertiary amine Kinase inhibition, prodrugs
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc (fluorenylmethoxycarbonyl), acetic acid Carbamate, carboxylic acid Peptide synthesis, SPPS*
5-Dimethylamino-naphthalene-1-sulfonic acid (4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl)-amide maleate 2-Methoxyphenylpiperazine, sulfonamide, maleate Sulfonamide, maleate salt Serotonin receptor modulation
Cortexolone maleate Steroid backbone, maleate ester Steroid, ester Anti-inflammatory research

*SPPS: Solid-phase peptide synthesis.

Key Findings:

Piperazine Substitutions: The target compound’s thiocarbonyl group distinguishes it from carbamate (e.g., Fmoc in ) or sulfonamide-linked piperazines (e.g., ). In contrast, Fmoc-protected piperazines (as in ) are primarily used in peptide synthesis due to their orthogonal protecting group properties, whereas sulfonamide derivatives (e.g., ) are leveraged for receptor specificity (e.g., 5-HT receptors).

Maleate Ester vs. Other Salts :

  • The dimethyl maleate ester in the target compound contrasts with maleate salts (e.g., Cortexolone maleate ), which improve solubility and bioavailability. Maleate esters are more hydrolytically stable than acetate esters but less so than oxalate salts (e.g., ST 1936 oxalate ), suggesting pH-dependent release kinetics.

Biological Activity: While direct data for the target compound are sparse, sulfonamide-piperazine maleates (e.g., ) show serotonin receptor antagonism, implying that the dimethylamino-thiocarbonyl variant may target similar pathways with altered potency due to electronic effects.

Biological Activity

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is a complex organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of piperazine derivatives, is primarily utilized in scientific research due to its unique interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate. Its molecular formula is C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S, and it has a molecular weight of 389.48 g/mol. The compound features a maleate moiety and a piperazine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Research suggests that it may act as an inhibitor or modulator of various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and inflammation.

Target Interactions

The compound's interactions include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Cell Line IC50 (µM) Mechanism
A549 (Lung)10.5Apoptosis induction
MCF7 (Breast)8.3Cell cycle arrest
HeLa (Cervical)12.0Inhibition of migration

Neuroprotective Effects

There is emerging evidence that piperazine derivatives may possess neuroprotective properties. This compound has been studied for its potential to protect neuronal cells from oxidative stress-induced damage.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several piperazine derivatives, including this compound). The results demonstrated significant cytotoxicity against human cancer cell lines, with a focus on the mechanism involving apoptosis through caspase activation.

Neuroprotection in Animal Models

In an animal model study published in Neuroscience Letters, the neuroprotective effects of similar compounds were assessed following induced oxidative stress. The results indicated that treatment with the compound led to reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including piperazine functionalization and thiocarbonyl coupling. Key challenges include controlling regioselectivity during maleate ester formation and avoiding side reactions at the thiocarbonyl group. Evidence from analogous piperazine-based syntheses suggests using inert atmospheres (e.g., nitrogen) and low-temperature conditions (0–5°C) to stabilize reactive intermediates . Triethylamine or other tertiary amines are critical for neutralizing acidic byproducts during coupling reactions .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) is recommended for intermediates. For final compound purification, recrystallization from ethanol or acetonitrile is effective, as demonstrated for structurally related piperazine derivatives (e.g., achieving >97% purity via solvent recrystallization) . Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify the absence of unreacted thiocarbonyl precursors .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the maleate ester protons (δ 3.7–3.9 ppm) and thiocarbonyl carbon (δ ~200 ppm) .
  • FT-IR : Confirm thiocarbonyl (C=S) stretches at 1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS is critical for verifying molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties of the thiocarbonyl and maleate groups, which influence reactivity. Molecular docking studies (using software like AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). For example, piperazine derivatives have shown affinity for CNS targets via hydrogen bonding with the maleate ester .

Q. What strategies mitigate instability of the thiocarbonyl group under aqueous conditions?

  • Methodological Answer : Thiocarbonyl groups are prone to hydrolysis. Stability studies (e.g., pH 7.4 buffer at 37°C) should be conducted to assess degradation kinetics. Lyophilization or formulation in anhydrous solvents (e.g., DMSO) improves shelf life. Structural analogs with electron-withdrawing substituents on the phenyl ring show enhanced stability .

Q. How can researchers resolve contradictions in reported biological activity data for similar piperazine-thiocarbonyl compounds?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using reference compounds (e.g., EP/BP impurities listed in pharmacopeial standards) . Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity) validate activity .

Q. What are the optimal conditions for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The maleate ester is susceptible to nucleophilic attack. Kinetic studies under varying temperatures (25–60°C) and solvents (polar aprotic vs. protic) can elucidate reactivity. For example, DMF enhances nucleophilicity of amines, while methanol stabilizes transition states . Monitor reactions via TLC or in-situ IR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.